6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4,5-trimethoxybenzoate
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Description
6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4,5-trimethoxybenzoate is a useful research compound. Its molecular formula is C20H19N3O8S2 and its molecular weight is 493.51. The purity is usually 95%.
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Scientific Research Applications
Novel Compounds and Their Applications
Anti-Cancer Activity
A study describes the synthesis of novel fluoro-substituted benzo[b]pyran derivatives, demonstrating anti-lung cancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine. This research indicates the potential of structurally related compounds for developing new anti-cancer therapies (Hammam et al., 2005).
Antibacterial Activity
Research on the synthesis of pyridinyl/quinazolinyl/azetidinonyl/thiazolidinonyl triazoles revealed their antibacterial activity against several pathogens, suggesting their utility in creating new antibacterial agents (Singh et al., 2010).
Antioxidant and Coordination Complexes
Another study focused on the synthesis and characterization of pyrazole-acetamide derivatives and their Co(II) and Cu(II) coordination complexes. These complexes exhibited significant antioxidant activity, highlighting their potential in pharmacological and industrial applications (Chkirate et al., 2019).
Insecticidal Activity
The synthesis and insecticidal assessment of heterocycles incorporating a thiadiazole moiety against the cotton leafworm demonstrated their potential as effective insecticides, which could benefit agricultural pest management strategies (Fadda et al., 2017).
Antimicrobial Activity
Novel isochroman-triazoles and thiadiazole hybrids were synthesized and showed moderate to good antimicrobial activity against several bacterial and fungal strains, suggesting their potential use in developing new antimicrobial agents (Saeed & Mumtaz, 2017).
Synthetic and Theoretical Aspects
The study on the synthetic and theoretical aspects of Dimroth rearrangement of 6-aminopyran-2-ones to 6-hydroxypyridin-2-ones via carbamoyl ketenes contributes to the understanding of chemical reaction mechanisms, which is crucial for developing novel synthetic methodologies (Subbotina et al., 2005).
properties
IUPAC Name |
[6-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,4,5-trimethoxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O8S2/c1-10(24)21-19-22-23-20(33-19)32-9-12-7-13(25)16(8-30-12)31-18(26)11-5-14(27-2)17(29-4)15(6-11)28-3/h5-8H,9H2,1-4H3,(H,21,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQIIYKJEAPLJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O8S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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